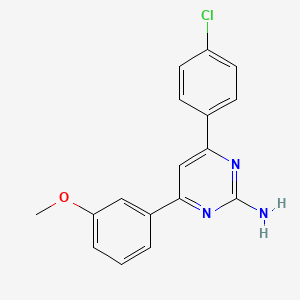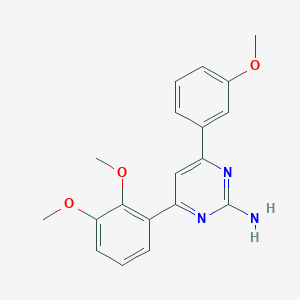
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is a pyrimidine-based amine compound that has been studied for its potential applications in scientific research. It is a synthetic compound that can be used to investigate the biochemical and physiological effects of various compounds. This compound has been studied for its potential therapeutic applications as well as its possible involvement in various chemical and biological processes. In
科学的研究の応用
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used to investigate the biochemical and physiological effects of various compounds, as well as its involvement in various chemical and biological processes. It has also been studied for its potential therapeutic applications, including its ability to inhibit the growth of certain cancer cell lines.
作用機序
The exact mechanism of action of 4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine is not yet fully understood. However, it is known that it acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which have been implicated in the development of certain cancers. It has also been shown to inhibit the growth of certain cancer cell lines, suggesting that it may have potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine have been studied in various animal models. It has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer effects. It has also been shown to reduce the levels of certain pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been shown to reduce the levels of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
実験室実験の利点と制限
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive to synthesize and is available in large quantities. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, it is not water-soluble and must be dissolved in organic solvents prior to use. Additionally, its effects on certain biochemical and physiological processes are not yet fully understood, so further research is needed to better understand its mechanism of action.
将来の方向性
There are several potential future directions for 4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine. One potential direction is to further investigate its anti-inflammatory, anti-oxidative, and anti-cancer effects. Additionally, further research could be conducted to better understand its mechanism of action and to determine if it has therapeutic potential. Additionally, it could be studied for its potential applications in drug delivery, as it is relatively stable and can be stored for long periods of time without degradation. Finally, further research could be conducted to determine if it has any other potential applications in scientific research.
合成法
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine can be synthesized using a variety of methods. The most commonly used method is the one-pot synthesis, which involves the reaction of 3-methoxyphenyl-2-methylphenyl amine, pyrimidine-2-carbaldehyde, and ethyl acetate in the presence of a base such as potassium carbonate. This method is simple and efficient and allows for the production of the compound in high yields.
特性
IUPAC Name |
4-(3-methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-3-4-9-15(12)17-11-16(20-18(19)21-17)13-7-5-8-14(10-13)22-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBRSTALAVENGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(2-methylphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-(3-Methoxyphenyl)-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine](/img/structure/B6347515.png)
